molecular formula C14H14N2O2 B13856174 3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile

3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile

Katalognummer: B13856174
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: JGMOFJMBPCOTCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile typically involves the reaction of an indole derivative with a suitable nitrile compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the desired product . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base such as triethylamine to promote the reaction.

Analyse Chemischer Reaktionen

3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

3-oxo-3-(6-propan-2-yloxy-1H-indol-2-yl)propanenitrile

InChI

InChI=1S/C14H14N2O2/c1-9(2)18-11-4-3-10-7-13(14(17)5-6-15)16-12(10)8-11/h3-4,7-9,16H,5H2,1-2H3

InChI-Schlüssel

JGMOFJMBPCOTCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.